Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)
Description
Properties
CAS No. |
178358-58-2 |
|---|---|
Molecular Formula |
C72H100O4P2 |
Molecular Weight |
1091.5 g/mol |
IUPAC Name |
[2-bis(2,4-ditert-butyl-5-methylphenoxy)phosphanyl-3-phenylphenyl]-bis(2,4-ditert-butyl-5-methylphenoxy)phosphane |
InChI |
InChI=1S/C72H100O4P2/c1-45-37-59(55(69(17,18)19)41-51(45)65(5,6)7)73-77(74-60-38-46(2)52(66(8,9)10)42-56(60)70(20,21)22)63-36-32-35-50(49-33-30-29-31-34-49)64(63)78(75-61-39-47(3)53(67(11,12)13)43-57(61)71(23,24)25)76-62-40-48(4)54(68(14,15)16)44-58(62)72(26,27)28/h29-44H,1-28H3 |
InChI Key |
XMKVUPOWKZQBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OP(C2=CC=CC(=C2P(OC3=C(C=C(C(=C3)C)C(C)(C)C)C(C)(C)C)OC4=C(C=C(C(=C4)C)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)OC6=C(C=C(C(=C6)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedure via Phosphorus Trichloride Route
Synthesis of 4,4’-Biphenylbisphosphorus Dichloride Intermediate
- Reactants: Biphenyl, phosphorus trichloride (PCl3), aluminum chloride (AlCl3).
- Conditions: The mixture is refluxed at 74-80 °C for 5 hours.
- Process: Hydrogen chloride (HCl) gas generated is continuously removed by absorption in sodium hydroxide solution.
- Complex Formation: The intermediate, 4,4’-biphenylbisphosphorus dichloride, forms a stable complex with AlCl3, complicating isolation.
Final Synthesis of Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)
- Reactants: 2,4-di-tert-butylphenol, triethylamine, toluene.
- Process: The intermediate reacts with 2,4-di-tert-butylphenol in toluene under reflux at 80 °C for 4 hours with triethylamine as a base to neutralize HCl formed.
- Isolation: Triethylamine hydrochloride salt is filtered off; the filtrate is distilled to remove solvents and then recrystallized from ethanol to yield the pure product.
Quality and Characterization of Synthesized Product
The product synthesized by this method shows superior quality compared to commercial samples (e.g., Clariant P-EPQ):
| Property | Synthesized Product | Commercial Product |
|---|---|---|
| Appearance | White powder | White powder |
| Melting Range (°C) | 102-110 | 80-92 |
| Transmittance at 425 nm (%) | 90 | 85 |
| Transmittance at 500 nm (%) | 98 | 94 |
| Thermal Stability (T5%) °C | 308 | 275 |
| Thermal Stability (T10%) °C | 354 | 302 |
| Thermal Stability (T50%) °C | 426 | 405 |
- Interpretation: The synthesized compound has a higher melting point, narrower melting range, better optical clarity (transmittance), and enhanced thermal stability, indicating higher purity and better performance.
Alternative Preparation Method from Patent Literature
A patented method describes a similar preparation involving:
- Reaction of biphenyl and phosphorus trichloride in presence of aluminum chloride.
- Removal of HCl gas.
- Addition of pyridine as a decomplexing agent.
- Reaction with phenol derivatives in presence of a base to form the phosphonite.
- Removal of byproducts including pyridine-aluminum chloride complexes and hydrochloride salts.
This method emphasizes safety, high yield, and high-quality product formation but generates more solid waste compared to the phosphite ester method.
Summary of Preparation Method
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of intermediate | Biphenyl + PCl3 + AlCl3, reflux 74-80 °C, 5 h | HCl removed by NaOH absorption |
| Decomplexation of intermediate | Triethyl phosphite (1:1 molar ratio), 30-50 °C | Isolates 4,4’-biphenylbisphosphorus dichloride |
| Final reaction | Intermediate + 2,4-di-tert-butylphenol + triethylamine, reflux 80 °C, 4 h | Triethylamine HCl filtered off, product purified by recrystallization |
Chemical Reactions Analysis
Types of Reactions
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phenoxyphosphino biphenyl compounds .
Scientific Research Applications
Antioxidant Activity
TBBP exhibits significant antioxidant properties, which are crucial for its potential therapeutic applications. Studies indicate that compounds with similar structures can effectively scavenge free radicals and inhibit lipid peroxidation. The mechanisms underlying these antioxidant activities include:
- Hydrogen Atom Donation : TBBP can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Phenoxy Radical Stabilization : The structure of TBBP allows for the stabilization of phenoxy radicals, which are often involved in oxidative stress processes.
Stabilization of Organic Materials
TBBP is utilized as a stabilizer for organic materials due to its ability to enhance processing stability and heat resistance. It has been shown to improve the thermal stability of polymers and other organic compounds by:
- Preventing Decomposition : TBBP helps maintain the integrity of materials during processing by inhibiting thermal degradation.
- Coloring Control : The compound aids in controlling the color changes that can occur during the heating of organic materials.
Case Study: Stabilizer in Polymeric Applications
In a study examining the use of TBBP in polymer formulations, it was found that incorporating TBBP significantly reduced the rate of discoloration and thermal degradation compared to formulations without the compound. This highlights its effectiveness as a stabilizer in commercial polymer products.
Potential Therapeutic Applications
The biological activity of TBBP extends beyond its antioxidant properties. Research indicates potential therapeutic uses in:
- Cancer Treatment : Preliminary studies suggest that TBBP may inhibit cancer cell proliferation through its antioxidant mechanisms.
- Neuroprotection : The compound's ability to scavenge free radicals may provide protective effects against neurodegenerative diseases.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antioxidant Activity | Scavenges free radicals; inhibits lipid peroxidation; stabilizes phenoxy radicals. |
| Stabilization of Materials | Enhances thermal stability; prevents decomposition; controls color changes in polymers. |
| Therapeutic Potential | Possible applications in cancer treatment and neuroprotection due to antioxidant properties. |
Mechanism of Action
The mechanism of action of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)
- CAS Registry Number : 178358-58-2
- Molecular Formula: Not explicitly provided in available sources.
- Molecular Weight: Not specified, though structurally analogous compounds (e.g., CAS 38613-77-3) have molecular weights ranging from 991 to 1,035.4 g/mol .
Structural Features :
- The compound contains four 2,4-di-tert-butyl-5-methylphenyl substituents attached to a biphenyl backbone.
- Phosphonite groups are positioned at the 2,3-positions of the biphenyl core, distinguishing it from the more common 4,4'-diylbis analogs .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is most closely compared to Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) (CAS 38613-77-3), a structurally analogous phosphonite with distinct substitution patterns:
Key Observations :
Stability and Reactivity
- CAS 38613-77-3 :
- CAS 178358-58-2 :
- Stability data are unavailable, but the methyl group and 2,3-substitution may reduce hydrolysis susceptibility compared to 4,4'-diylbis analogs.
Biological Activity
Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite) (commonly referred to as TBBP) is a complex phosphonite compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly focusing on its antioxidant properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C72H100O4P
- Molecular Weight : 1120.14 g/mol
- CAS Number : 178358-58-2
- IUPAC Name : Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)
The compound features a biphenyl core with multiple tert-butyl and methyl substituents that enhance its stability and solubility in organic solvents. The presence of phosphonite groups contributes to its antioxidant properties.
Antioxidant Activity
TBBP exhibits significant antioxidant activity, which is crucial for its potential therapeutic applications. Studies have shown that compounds with similar structures can effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant mechanisms are primarily attributed to the stabilization of phenoxy radicals and the ability to donate hydrogen atoms to free radicals.
Comparative Antioxidant Activity
| Compound Name | Structure | Antioxidant Activity |
|---|---|---|
| TBBP | TBBP Structure | High |
| 2,4-Di-tert-butylphenol | 2,4-Di-tert-butylphenol Structure | Moderate |
| Tert-butyl hydroquinone | Tert-butyl hydroquinone Structure | High |
Case Studies and Research Findings
- Neuroprotective Effects : Research has indicated that TBBP may protect neuronal cells from oxidative stress-induced damage. In vitro studies demonstrated that TBBP reduced glutamate-induced toxicity in neuronal cultures, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Properties : A study assessed the antimicrobial activity of various phosphonite compounds, including TBBP. Results showed that TBBP inhibited the growth of several bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Inflammation is a critical factor in many chronic diseases. Preliminary findings suggest that TBBP may possess anti-inflammatory properties by modulating inflammatory cytokines in cell cultures.
Synthesis Methods
The synthesis of TBBP typically involves the reaction of phosphorous trichloride with biphenyl derivatives under controlled conditions. The process is characterized by high yields and purity levels due to the stability provided by the tert-butyl groups.
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols to prevent decomposition of Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite) during experiments?
- Methodological Answer : Store the compound under inert gas (e.g., nitrogen or argon) in a cool, dry environment (<4°C). Prepare solutions fresh before use and avoid prolonged exposure to moisture or oxygen. Analytical studies indicate instability in solution, with chromatograms showing multiple unidentified peaks over time, suggesting degradation . Use amber vials to minimize light-induced decomposition.
Q. Which analytical techniques are most effective for quantifying the compound and its degradation products in solution?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (e.g., 254 nm) is recommended for initial quantification. Mass spectrometry (MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) should be used to identify degradation products. For instance, chromatograms in stability studies revealed fragmentation patterns inconsistent with the parent compound, necessitating high-resolution MS for structural elucidation .
Q. What safety precautions should be implemented given limited toxicological data for this compound?
- Methodological Answer : Assume standard handling protocols for aryl phosphonites: use fume hoods, wear nitrile gloves, and employ full-face shields during bulk handling. Although acute toxicity data are unavailable, structural analogs suggest potential respiratory and dermal irritation. Implement exposure controls such as local exhaust ventilation and routine air monitoring .
Q. How can researchers verify the purity of commercially sourced material for experimental reproducibility?
- Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) to confirm structural integrity. Compare retention times in HPLC with authenticated standards. Note that purity claims (e.g., 97%) may not account for hydrolyzed byproducts; thus, Karl Fischer titration is advised to assess moisture content, which accelerates degradation .
Advanced Research Questions
Q. How can discrepancies in chromatographic data due to degradation products be resolved during analysis?
- Methodological Answer : Use isotope-labeled analogs (e.g., deuterated or ¹³C-labeled compounds) as internal standards to distinguish degradation artifacts from the parent molecule. Time-course studies with controlled temperature and pH can isolate degradation pathways. For example, highlights inconsistent mass spectra, necessitating tandem MS (MS/MS) for fragment ion matching .
Q. What mechanistic insights explain the antioxidant behavior of this compound in polymer stabilization?
- Methodological Answer : The phosphonite group acts as a radical scavenger, reacting preferentially with peroxyl radicals to prevent polymer oxidation. Density functional theory (DFT) simulations can model bond dissociation energies of P–O linkages to predict reactivity. Experimental validation via electron paramagnetic resonance (EPR) spectroscopy can track radical quenching efficiency in polymer matrices .
Q. How does the steric bulk of tert-butyl groups influence the compound’s degradation pathways under thermal stress?
- Methodological Answer : The tert-butyl substituents provide steric hindrance, slowing hydrolysis but increasing susceptibility to thermal rearrangement. Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify volatile degradation products (e.g., tert-butylphenols). Computational studies (e.g., molecular dynamics) may correlate substituent positioning with activation energies for degradation .
Q. What experimental designs are optimal for studying the compound’s role in preventing oxidation in multi-component systems?
- Methodological Answer : Employ a factorial design to assess interactions with co-additives (e.g., phenolic antioxidants or UV stabilizers). Accelerated aging tests (e.g., 70°C/75% relative humidity) with periodic sampling can model long-term stability. Use oxidative induction time (OIT) measurements via differential scanning calorimetry (DSC) to quantify synergistic effects .
Q. How can researchers address the lack of toxicological data when designing in vitro or in vivo studies?
- Methodological Answer : Conduct preliminary cytotoxicity assays (e.g., MTT or LDH release) using mammalian cell lines (e.g., HEK-293 or HepG2) to establish safe exposure thresholds. Structure-activity relationship (SAR) analysis with known toxic phosphonites can guide hazard classification. If in vivo studies are planned, adhere to OECD guidelines for acute oral toxicity testing (e.g., TG 423) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
